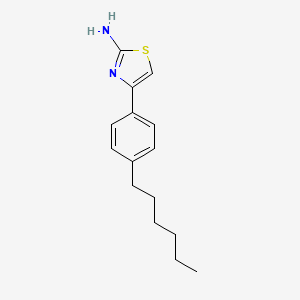

4-(4-Hexylphenyl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Hexylphenyl)-1,3-thiazol-2-amine, also known as HTB, is a synthetic compound that belongs to the class of compounds known as thiazoles. It has been studied extensively for its potential use in the field of medicinal chemistry due to its unique chemical properties and potential therapeutic applications. In

Scientific Research Applications

Organic Electronics and Conjugated Systems

The conjugated structure of 4-(4-Hexylphenyl)-1,3-thiazol-2-amine makes it suitable for organic electronic applications. Researchers have explored its use in organic solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors (FETs) . Its π-conjugated backbone facilitates charge transport, making it valuable for designing efficient electronic devices.

Photovoltaics and Solar Cells

Hexylthiazole derivatives have been investigated as electron-donating materials in organic photovoltaics (OPVs). Their absorption properties in the visible range allow efficient light harvesting, contributing to enhanced power conversion efficiencies . Researchers continue to explore their potential in next-generation solar cells.

Antiseptic and Antimicrobial Properties

4-(4-Hexylphenyl)-1,3-thiazol-2-amine possesses antiseptic and antimicrobial properties. It has been studied for its ability to inhibit bacterial growth and prevent infections. Researchers are investigating its potential as an alternative to conventional antimicrobial agents .

Analytical Chemistry

Researchers have utilized hexylthiazole derivatives as fluorescent probes for detecting metal ions and other analytes. Their selective binding properties and fluorescence response enable sensitive detection and quantification in complex samples.

Mechanism of Action

Target of Action

It is known that similar compounds like 4-hexylresorcinol exhibit antiseptic, anthelmintic, and local anesthetic properties . They are also used in cosmetics for their anti-aging, anti-inflammatory, and anti-pigmentation properties .

Mode of Action

Compounds like 4-hexylresorcinol can bind to multiple intracellular enzymes and impact their activity . For instance, they strongly inhibit tyrosinase, an enzyme responsible for two steps in melanin synthesis .

Biochemical Pathways

Similar compounds like 4-hexylresorcinol are known to inhibit tyrosinase, a key enzyme in melanin synthesis . This inhibition can affect the melanin synthesis pathway, leading to anti-pigmentation effects .

Result of Action

Similar compounds like 4-hexylresorcinol have demonstrated notable virucidal effects and pain-relief properties when used in lozenges for sore throat treatment . They also have anti-aging, anti-inflammatory, and anti-pigmentation properties when used in cosmetics .

Action Environment

It is known that the effectiveness of similar compounds like 4-hexylresorcinol can be overshadowed by alternative substances . More research is needed to fully understand how environmental factors influence the action of 4-(4-Hexylphenyl)-1,3-thiazol-2-amine.

Its potential across various industries is promising, but its implications and limitations need further investigation .

properties

IUPAC Name |

4-(4-hexylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2S/c1-2-3-4-5-6-12-7-9-13(10-8-12)14-11-18-15(16)17-14/h7-11H,2-6H2,1H3,(H2,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIALDNCHMZULS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373232.png)

![1-Prop-2-enoyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B2373239.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2373240.png)

![2-(3,5-Dimethylpyrazol-1-yl)-4-[2-(dimethylsulfamoylamino)ethyl]-1,3-thiazole](/img/structure/B2373243.png)

![N-(4-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2373244.png)